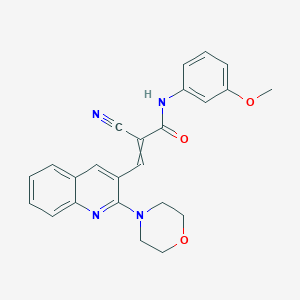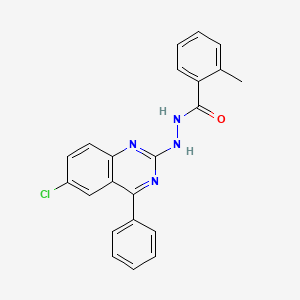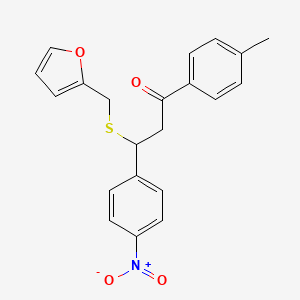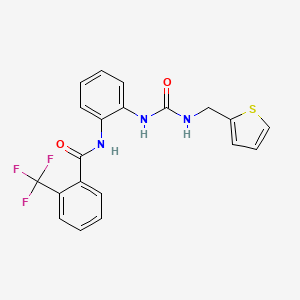
2-cyano-N-(3-methoxyphenyl)-3-(2-morpholin-4-ylquinolin-3-yl)prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-cyano-N-(3-methoxyphenyl)-3-(2-morpholin-4-ylquinolin-3-yl)prop-2-enamide, also known as Cmpd 1, is a synthetic compound that has been studied extensively for its potential use in cancer treatment. This compound has been shown to have promising anti-cancer properties, and its mechanism of action has been the subject of much research in recent years.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
The asymmetric synthesis of related alkaloids and chemical entities involves complex reactions, including the conjugate addition and intramolecular Buchwald-Hartwig coupling to form the core structures, showcasing the chemical versatility and potential of such compounds (Davies et al., 2018). The study on 3-aryl-2-cyano acrylamide derivatives reveals the impact of stacking modes on optical properties, hinting at applications in materials science and photonics (Qing‐bao Song et al., 2015).
Mechanofluorochromic Properties
Research has shown that certain derivatives exhibit distinct optical properties due to their specific stacking modes, which can be altered by physical manipulation such as grinding. This property is significant for developing new materials with potential applications in sensors and display technologies (Qing‐bao Song et al., 2015).
Medicinal Chemistry Applications
While focusing on excluding drug use, dosage, and side effects, the synthesis and evaluation of related compounds have demonstrated their potential in various therapeutic areas. For instance, derivatives have been explored for their influence on blood coagulation, indicating potential medical applications (E. S. Limanskii et al., 2009).
Advanced Material Applications
Studies have also delved into the synthesis of polymides and other materials from related compounds, highlighting the broader applicability in creating high-performance, durable materials for various industrial applications (Y. Imai et al., 1984).
Propriétés
IUPAC Name |
2-cyano-N-(3-methoxyphenyl)-3-(2-morpholin-4-ylquinolin-3-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4O3/c1-30-21-7-4-6-20(15-21)26-24(29)19(16-25)14-18-13-17-5-2-3-8-22(17)27-23(18)28-9-11-31-12-10-28/h2-8,13-15H,9-12H2,1H3,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWUXGXIYKSEBTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C(=CC2=CC3=CC=CC=C3N=C2N4CCOCC4)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[3-[(2,6-Dichlorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid](/img/structure/B2781125.png)


![Ethyl 2-[2-(4-nitrobenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2781129.png)
![2-Amino-4-(4-isopropoxyphenyl)-5-oxo-4,5,6,8,9,10,11,12-octahydrocyclohepta[b]pyrano[2'',3'':4',5']pyrido[2',3':4,5]thieno[3,2-e]pyridine-3-carbonitrile](/img/structure/B2781130.png)


![2-methyl-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide](/img/structure/B2781136.png)

![N-(3-chlorophenyl)-2-(2-oxo-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-3(2H)-yl)acetamide](/img/structure/B2781141.png)

![N-(3,4-dichlorophenyl)-2-((1-(2-morpholinoethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2781144.png)

